(S)-1-(2-Propoxyphenyl)pentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
(1S)-1-(2-propoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3/t13-/m0/s1 |
InChI Key |
LQEZNDRKKGXFKD-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1OCCC)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1OCCC)N |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches for S 1 2 Propoxyphenyl Pentan 1 Amine
General Synthetic Pathways towards Arylalkylamines
The construction of arylalkylamines involves the formation of both the aryl ether linkage and the chiral amine moiety. General synthetic strategies often involve a combination of reactions to build the carbon skeleton and introduce the necessary functional groups.
Carboxylic Acid Reduction Routes to Aliphatic Amines
A common approach to synthesizing primary amines involves the reduction of carboxylic acids or their derivatives. britannica.com While the direct reduction of a carboxylic acid to an amine is challenging, a multi-step process is typically employed. The carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or an amide. britannica.comlibretexts.org
For instance, a carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form an acyl chloride, which is then treated with ammonia (B1221849) to yield a primary amide. libretexts.org This amide can subsequently be reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.orglibretexts.org
Alternatively, a one-pot reductive amination of carboxylic acids has been developed, offering a more direct route. nih.gov This method utilizes a catalyst, such as zinc acetate, in the presence of a silane (B1218182) reducing agent to directly convert the carboxylic acid and an amine source to the desired amine product. nih.gov
| Starting Material | Reagents | Intermediate | Final Product |
| Carboxylic Acid | 1. SOCl₂ 2. NH₃ 3. LiAlH₄ | Acyl Chloride, Amide | Primary Amine |
| Carboxylic Acid | Amine, Zn(OAc)₂, Phenylsilane | - | Amine |
Nucleophilic Substitution and Coupling Reactions in Aryl Ether Formation
The formation of the aryl ether bond is a key step in the synthesis of compounds like (S)-1-(2-Propoxyphenyl)pentan-1-amine. The Williamson ether synthesis and Ullmann condensation are classical methods for this transformation. union.edu The Ullmann condensation, first reported in 1905, involves the coupling of an aryl halide with a phenol (B47542), often requiring harsh conditions and stoichiometric amounts of copper. union.edu
More modern approaches utilize transition-metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. nih.gov Palladium- and copper-catalyzed reactions are commonly employed for the formation of aryl ethers from aryl halides and alcohols. organic-chemistry.org For example, the use of specific ligands can promote the coupling of aryl chlorides and bromides with a variety of alcohols. organic-chemistry.org In some cases, the choice of base and solvent is crucial for the success of these nucleophilic aromatic substitution reactions. acs.org
| Reaction Type | Catalyst/Reagents | Reactants | Product |
| Ullmann Condensation | Copper | Aryl Halide, Phenol | Diaryl Ether |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand | Aryl Halide, Amine | Arylamine |
| Chan-Lam Coupling | Copper catalyst | Aryl Boronic Acid, Amine/Alcohol | Arylamine/Aryl Ether |
| Ni/Cu Catalyzed Coupling | Ni and Cu catalysts | Phenol, Vinyl Halide | Aryl Vinyl Ether |
Functional Group Transformations in Complex Amine Synthesis
The synthesis of complex amines often requires a series of functional group interconversions. solubilityofthings.comfiveable.me These transformations allow for the strategic modification of a molecule to introduce the desired amine functionality at a specific position and with the correct stereochemistry.
A common strategy involves the reduction of other nitrogen-containing functional groups. For example, nitro groups can be reduced to primary amines using methods like catalytic hydrogenation or metals in acid. libretexts.org Nitriles can also be reduced to primary amines using lithium aluminum hydride. libretexts.org
Another powerful technique is reductive amination, where an aldehyde or ketone reacts with an amine to form an imine, which is then reduced to an amine. libretexts.orgresearchgate.net This method is highly versatile for producing primary, secondary, and tertiary amines. libretexts.org
Asymmetric Synthesis of this compound
To obtain the specific (S)-enantiomer of 1-(2-propoxyphenyl)pentan-1-amine, enantioselective synthetic methods are required. Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high stereoselectivity under mild conditions. bme.huresearchgate.net
Biocatalytic Approaches Utilizing Amine Transaminases for Chiral Amines
Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone, producing a chiral amine. bme.hunih.gov This method is highly attractive for the synthesis of enantiomerically pure amines due to the excellent stereoselectivity of these enzymes. oup.com The reaction is reversible and depends on the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. bme.hu
The synthesis of this compound could be envisioned starting from the corresponding prochiral ketone, 1-(2-propoxyphenyl)pentan-1-one. An (S)-selective amine transaminase would then be used to transfer an amino group from a suitable donor, such as isopropylamine (B41738) or L-alanine, to the ketone, yielding the desired (S)-amine with high enantiomeric excess. oup.comnih.gov The choice of the specific ATA is crucial, as different enzymes exhibit varying substrate specificities and stereoselectivities. nih.gov Protein engineering and screening of microbial sources are often employed to find or develop ATAs with the desired properties for a particular substrate. nih.gov
Enzymatic Reductive Amination Strategies for Chiral Amines
Enzymatic reductive amination is another powerful biocatalytic method for synthesizing chiral amines. This approach utilizes enzymes like imine reductases (IREDs) or reductive aminases (RedAms) to asymmetrically reduce an imine formed from a ketone and an amine source. researchgate.netnih.gov
In the context of synthesizing this compound, this strategy would involve the reaction of 1-(2-propoxyphenyl)pentan-1-one with an amine source, such as ammonia, to form an intermediate imine. An (S)-selective IRED or RedAm would then reduce this imine to the target (S)-amine. nih.gov These enzymes often require a nicotinamide (B372718) cofactor (NADH or NADPH), and cofactor regeneration systems are typically employed to make the process economically viable. nih.gov
Alternatively, amine dehydrogenases (AmDHs) can catalyze the direct reductive amination of a ketone with ammonia, using NAD(P)H as the hydride source, to produce a chiral amine. researchgate.netnih.gov
| Enzymatic Approach | Enzyme Class | Substrate | Key Features |
| Asymmetric Amination | Amine Transaminase (ATA) | Prochiral Ketone | High stereoselectivity, uses an amino donor, PLP-dependent. bme.hunih.gov |
| Asymmetric Reductive Amination | Imine Reductase (IRED) / Reductive Aminase (RedAm) | Imine (from ketone and amine) | High stereoselectivity, requires a cofactor (NAD(P)H). researchgate.netnih.gov |
| Direct Reductive Amination | Amine Dehydrogenase (AmDH) | Ketone and Ammonia | High stereoselectivity, direct conversion, requires a cofactor (NAD(P)H). researchgate.netnih.gov |
Application of Chiral Amine Auxiliaries in Stereoselective Synthesis
The synthesis of enantiomerically pure compounds like this compound frequently relies on the use of chiral auxiliaries. A chiral auxiliary is an optically active molecule that is temporarily incorporated into an achiral substrate to direct a subsequent chemical transformation, leading to the selective formation of one diastereomer over another. ankara.edu.trresearchgate.net This strategy effectively transfers the chirality of the auxiliary to the substrate.
The core principle of a chiral auxiliary is to create a steric and electronic environment that biases the approach of a reagent to one face of the molecule. ankara.edu.tr This results in two diastereomeric transition states with different energies, favoring the formation of the lower-energy product. Key advantages of this approach include potentially high levels of diastereoselectivity and the ability to separate the resulting diastereomers using standard techniques like chromatography or crystallization. ankara.edu.tr Furthermore, the chiral auxiliary can often be cleaved and recovered for reuse, making the process more economical. ankara.edu.tr
In the context of synthesizing chiral amines, a common strategy involves the diastereoselective reduction of a ketimine formed between a prochiral ketone and a chiral amine auxiliary. researchgate.net For instance, a practical synthesis of (S)-1-aminoindane was achieved through the reduction of a ketimine derived from 1-indanone (B140024) and the chiral auxiliary (R)-phenylglycine amide. researchgate.net This method, when applied to the synthesis of the target compound, would involve reacting 1-(2-propoxyphenyl)pentan-1-one with a suitable chiral amine auxiliary, followed by a diastereoselective reduction of the resulting C=N bond to establish the desired (S)-stereocenter at the C1 position. The final step would be the non-destructive removal of the auxiliary. researchgate.net
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Origin/Type | Typical Application | Cleavage Method |
| Evans' Auxiliaries (Oxazolidinones) | Amino Alcohols | Asymmetric aldol (B89426) reactions, alkylations | Hydrolysis, Reduction |
| (R)- or (S)-Phenylglycine Amide | Amino Acids | Diastereoselective reduction of ketimines | Non-reductive procedures |
| (1R,2S)-Ephedrine | Natural Product | Asymmetric alkylations | Hydrogenolysis |
| SAMP/RAMP Hydrazines | Amino Acids | Asymmetric alkylation of aldehydes/ketones | Ozonolysis |
Kinetic Resolution Techniques for Enantiopure Intermediates
Kinetic resolution (KR) is a powerful and widely utilized method for obtaining enantiopure compounds from a racemic mixture. researchgate.net This technique exploits the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. researchgate.net In the case of amines, acylative kinetic resolution is a common approach where an enzyme or chiral acylating agent selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiopure amine from the acylated product. researchgate.net
A significant limitation of classical KR is that the maximum theoretical yield for the desired enantiomer is capped at 50%, as the other half of the starting material is consumed as the "undesired" enantiomer. livescience.io To overcome this, dynamic kinetic resolution (DKR) has been developed. DKR combines the enantioselective resolution step with an in-situ racemization of the slower-reacting enantiomer. livescience.iokuleuven.be This continuous conversion of the undesired enantiomer back into the racemate allows the resolution process to theoretically convert 100% of the starting material into a single, desired enantiomerically pure product. kuleuven.be
Enzymes are frequently employed as catalysts in these resolutions due to their high selectivity. For example, amine dehydrogenases (AmDHs) can be used to selectively deaminate the (R)-enantiomer from a racemic amine mixture, leaving the desired (S)-enantiomer untouched and in high enantiomeric excess. mdpi.com Similarly, lipases such as Candida antarctica lipase (B570770) B (CALB) are effective in the selective acylation of one amine enantiomer. livescience.io The choice of solvent can be critical, with apolar solvents often providing better enzyme stability and resolution success compared to polar solvents. livescience.io
Table 2: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)
| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
| Principle | Different reaction rates of enantiomers | KR combined with in-situ racemization |
| Max. Yield | 50% | 100% |
| Components | Substrate + Chiral Catalyst/Reagent | Substrate + Chiral Catalyst + Racemization Catalyst |
| Application | Separation of enantiomers | Conversion of entire racemate to one enantiomer |
Mitsunobu and SN2 Conditions for Phenol O-Alkylation
A crucial step in the synthesis of this compound is the formation of the propyl ether linkage via O-alkylation of a phenolic precursor, such as a 2-hydroxy-substituted benzaldehyde (B42025) or ketone. This can be accomplished primarily through two reliable methods: the Mitsunobu reaction and classical Williamson ether synthesis under SN2 conditions.
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with a clean inversion of stereochemistry. organic-chemistry.org In this context, a phenol acts as the nucleophile. commonorganicchemistry.com The reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an aprotic solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.comorganic-synthesis.com The alcohol (in this case, propanol) is activated by the PPh₃/DEAD system, facilitating its substitution by the phenoxide. While highly effective, a common drawback is the difficulty in removing the triphenylphosphine oxide byproduct from the reaction mixture. organic-synthesis.com
Alternatively, the more traditional SN2 pathway (Williamson ether synthesis) can be employed. This involves the deprotonation of the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenolate (B1203915) anion. pharmaxchange.info This anion then displaces a leaving group from an alkyl electrophile, such as 1-bromopropane (B46711) or propyl tosylate, in an SN2 reaction. pharmaxchange.info The choice of solvent is critical for the success of this reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation but not the phenolate anion, enhancing its nucleophilicity and favoring the desired O-alkylation. pharmaxchange.info Using protic solvents can lead to hydrogen bonding with the oxygen atom, reducing its nucleophilicity and increasing the potential for competing C-alkylation at the ortho and para positions of the aromatic ring. pharmaxchange.info
Synthesis of Precursor Molecules and Key Intermediates
Preparation of Substituted Phenoxy-containing Intermediates
The synthesis of the target molecule necessitates the preparation of a key intermediate containing the 2-propoxyphenyl moiety. This is typically achieved by starting with a commercially available substituted phenol, such as 2-hydroxybenzaldehyde or 2-hydroxyacetophenone. The synthesis proceeds via the O-alkylation methods described previously (2.2.5).
A general procedure involves dissolving the phenolic starting material in a polar aprotic solvent like DMF. A base, such as potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl group, forming the corresponding phenoxide in situ. An alkylating agent, typically 1-bromopropane or 1-iodopropane, is then added to the mixture. The reaction is often heated to ensure a reasonable reaction rate. Upon completion, a standard aqueous workup and purification by chromatography or distillation yields the desired 2-propoxy-substituted aromatic intermediate, such as 2-propoxybenzaldehyde. This intermediate serves as the foundational scaffold onto which the pentan-1-amine side chain is constructed.
Strategic Protecting Group Chemistry in Multi-step Syntheses
In complex, multi-step syntheses, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The amine functional group is both nucleophilic and basic, necessitating its protection during many synthetic transformations. organic-chemistry.orgyoutube.com
The most common strategy for protecting amines is to convert them into carbamates or sulfonamides, which significantly reduces their nucleophilicity and basicity. youtube.commasterorganicchemistry.com Popular carbamate (B1207046) protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) . masterorganicchemistry.com The Boc group is readily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most reaction conditions except for strong acids (e.g., trifluoroacetic acid, TFA), which are used for its removal. masterorganicchemistry.com The Cbz group is installed using benzyl (B1604629) chloroformate and is typically removed under mild conditions via catalytic hydrogenolysis. numberanalytics.com
The concept of orthogonal protection is crucial when multiple functional groups require protection. This strategy allows for the selective deprotection of one group while others remain intact. organic-chemistry.orgnumberanalytics.com For example, a molecule containing both a Boc-protected amine (acid-labile) and a silyl-protected alcohol (fluoride-labile) can have either group removed independently of the other, enabling precise, stepwise transformations. numberanalytics.com
Table 3: Common Protecting Groups (PG) for Amines
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl Chloride (TsCl) | Strong Acid (HBr), or dissolving metal reduction |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Achieving a high yield and excellent enantiomeric purity of the final product requires careful optimization of all critical reaction steps. This involves systematically adjusting various parameters to find the ideal conditions that favor the desired product formation while minimizing side reactions and racemization.
Key parameters that are typically optimized include:
Solvent: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and selectivity. For instance, in a diastereoselective reduction, screening solvents from THF to diethyl ether can reveal significant differences in diastereomeric excess (d.e.). researchgate.net
Catalyst: In catalytic reactions, such as asymmetric hydrogenations or kinetic resolutions, the choice of catalyst is paramount. This includes the metal center (e.g., Pd, Ru, Rh), the chiral ligand, and the catalyst loading, all of which must be fine-tuned to maximize enantiomeric excess (e.e.). researchgate.net
Temperature: Temperature control is critical, especially in stereoselective reactions where the energy difference between diastereomeric transition states may be small. Lowering the reaction temperature often enhances selectivity, and a specific range might be required to achieve high enantiopurity. orgsyn.org
Reagents: The nature and stoichiometry of reagents, such as the base in a deprotonation step or the hydride source in a reduction, can significantly impact the outcome. Using a bulkier hydride reagent like L-Selectride instead of sodium borohydride, for example, can even reverse the stereoselectivity of a reduction. researchgate.net
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, ensuring complete conversion of the starting material without allowing for the formation of degradation products. researchgate.net
An example of optimization is shown in the table below, illustrating how changing conditions in a hypothetical asymmetric reduction step could affect the yield and enantiomeric excess of the desired (S)-amine.
Table 4: Hypothetical Optimization of an Asymmetric Reduction Step
| Entry | Catalyst (mol%) | Hydride Source | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Ru-Xyl-P-Phos (1%) | H₂ (50 psi) | Methanol | 25 | 85 | 88 |
| 2 | Ru-Xyl-P-Phos (1%) | H₂ (50 psi) | Toluene | 25 | 78 | 92 |
| 3 | Rh-DIPAMP (1%) | H₂ (50 psi) | Methanol | 25 | 90 | 85 |
| 4 | Ru-Xyl-P-Phos (1%) | H₂ (50 psi) | Toluene | 0 | 75 | 97 |
| 5 | Ru-Xyl-P-Phos (0.5%) | H₂ (50 psi) | Toluene | 0 | 82 | 96 |
Structure Activity Relationship Sar and Rational Design of S 1 2 Propoxyphenyl Pentan 1 Amine Analogues
General Principles of SAR Applied to Arylalkylamines
Arylalkylamines are a broad class of compounds characterized by an aromatic ring linked to an amino group by a flexible carbon chain. Their structure-activity relationships are often complex, with subtle modifications leading to significant changes in pharmacological activity. Phenylalkylamines, in particular, have been extensively studied as ligands for various receptors, including serotonin (B10506) 5-HT(2A) receptors. nih.gov The SAR for this class is influenced by three main structural regions: the aromatic ring, the alkyl chain, and the amino group. nih.gov
Key principles that govern the SAR of arylalkylamines include:
Aromatic Substitution: The nature, position, and number of substituents on the phenyl ring can drastically alter receptor affinity and selectivity. Substituents influence the molecule's electronic properties (electron-donating or -withdrawing), lipophilicity, and steric profile, all of which affect how the ligand fits into a receptor's binding pocket. nih.gov
Alkyl Chain: The length, rigidity, and branching of the alkyl chain connecting the phenyl ring to the amine are critical. This chain influences the spatial relationship between the aromatic ring and the nitrogen atom, which is often crucial for proper orientation within the receptor.
Amine Substituents: The degree of substitution on the nitrogen atom (primary, secondary, or tertiary) and the nature of the N-substituents can impact binding affinity, selectivity, and pharmacokinetic properties. The basicity of the amine, which can be modulated by nearby functional groups, is also a key factor in ligand-receptor interactions, often involving the formation of a salt bridge with an acidic residue in the binding site. nih.gov
Impact of Aromatic Substituents on Molecular Interactions
The substituents on the aromatic ring of an arylalkylamine are pivotal in defining its interaction with a biological target. They can act as hydrogen bond donors or acceptors, create favorable van der Waals contacts, or sterically hinder unfavorable conformations.
Replacing the propoxy group with a hydroxyl group (creating a phenol) would introduce a hydrogen bond donor and acceptor, altering the interaction profile. This change would also increase polarity and potentially affect metabolic stability and blood-brain barrier penetration. In models of phenylalkylamines binding to L-type calcium channels, methoxy (B1213986) groups were found to be important hydrogen bond acceptors. nih.gov A phenol (B47542) at the same position could form different or additional hydrogen bonds, potentially increasing affinity but also possibly altering selectivity for different receptor subtypes.
Conformational and Stereochemical Effects on Activity
The three-dimensional structure of a drug molecule is critical for its biological function. nih.gov For chiral molecules like (S)-1-(2-Propoxyphenyl)pentan-1-amine, the specific spatial arrangement of atoms, or stereochemistry, is paramount. nih.govlibretexts.org
The designation "(S)" refers to the specific configuration of the stereocenter at the first carbon of the pentyl chain. It is well-documented that different enantiomers of a chiral drug can have vastly different pharmacological and pharmacokinetic properties. nih.govnih.gov One enantiomer may be highly active (the eutomer), while the other is significantly less active or inactive (the distomer). nih.gov This difference arises because biological receptors are themselves chiral, and thus one enantiomer will fit into the binding site more effectively than its mirror image, much like a right hand fits better into a right-handed glove. youtube.com
The activity of this compound is intrinsically linked to its (S)-configuration, which positions the propoxyphenyl group, the pentyl chain, and the amino group in a precise orientation required for optimal interaction with its target. The conformation of the flexible alkyl chain is also crucial, as it must adopt a low-energy shape that complements the topology of the receptor's binding pocket. nih.gov
Investigation of the Pentyl Chain Modifications on Molecular Recognition
The N-alkyl chain plays a significant role in how a ligand interacts with its receptor. In the case of this compound, this is the pentyl group. The length and bulk of this chain are critical determinants of binding affinity. Research on other classes of receptor ligands has shown that there is often an optimal chain length for activity. For example, in a series of cannabimimetic indoles, a five-carbon (pentyl) side chain was found to confer optimum binding to both CB1 and CB2 receptors. nih.gov Shorter or longer chains resulted in decreased affinity. nih.gov This suggests that the binding pocket has a specific size and that the pentyl chain of this compound is likely the ideal length to establish favorable hydrophobic interactions within a specific sub-pocket of its target, without causing steric clashes.
| N-1 Alkyl Chain | Chain Length (Carbons) | Relative CB1 Receptor Affinity | Relative CB2 Receptor Affinity |
|---|---|---|---|
| Propyl | 3 | High | Moderate |
| Butyl | 4 | High | High |
| Pentyl | 5 | Optimal | Optimal |
| Hexyl | 6 | High | High |
| Heptyl | 7 | Low | Low |
Modifications such as branching the chain (e.g., isopentyl or neopentyl) or replacing it with a cycloalkyl group would alter the molecule's conformational flexibility and steric profile, which could either enhance or diminish its activity depending on the specific topology of the receptor. sigmaaldrich.com
Strategic Bioisosteric Replacements to Modulate Molecular Properties
Bioisosteric replacement is a key strategy in rational drug design where one atom or functional group is exchanged for another with similar physical or chemical properties. drughunter.comipinnovative.com This technique is used to fine-tune a molecule's properties, such as potency, selectivity, solubility, or metabolic stability, without drastically altering its core structure and primary binding interactions. nih.govu-tokyo.ac.jp
For this compound, several bioisosteric replacements could be considered:
Propoxy Group: The propoxy group could be replaced by other classical bioisosteres. For example, replacing it with a slightly smaller ethoxy or methoxy group, or a larger butoxy group, could probe the steric limits of the binding pocket. Halogens like chlorine or bromine could serve as bioisosteres for a methyl group within the chain, altering electronics and lipophilicity. Non-classical bioisosteres, such as replacing the oxygen with a sulfur (thiopropoxy) or a methylene (B1212753) group (a butylphenyl derivative), would significantly change the electronic and hydrogen-bonding characteristics.
Phenyl Ring: The phenyl ring itself can be replaced with bioisosteric heterocycles like pyridine, thiophene, or pyrazole. ipinnovative.com This can introduce new hydrogen bonding opportunities, alter the dipole moment, and modulate the molecule's pharmacokinetic profile.
Pentyl Chain: The aliphatic pentyl chain could be replaced with a cyclopentyl group to reduce conformational flexibility, which sometimes leads to an increase in binding affinity due to a lower entropic penalty upon binding. Introducing a heteroatom, like replacing a CH2 group with an oxygen (ether linkage) or nitrogen (amine), would drastically change the chain's polarity and hydrogen bonding capacity.
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| -O-CH2CH2CH3 (Propoxy) | -F, -Cl, -Br (Halogens) | Modulate lipophilicity and electronic properties. |
| -O-CH2CH2CH3 (Propoxy) | -S-CH2CH2CH3 (Thiopropoxy) | Alter bond angles and hydrogen bonding capacity. |
| Phenyl | Pyridine, Thiophene | Introduce heteroatoms to alter electronics and serve as H-bond acceptors. ipinnovative.com |
| -(CH2)4CH3 (Pentyl) | Cyclopentyl | Reduce conformational flexibility, potentially improving affinity. |
The success of any bioisosteric replacement is highly dependent on the specific context of the ligand-receptor interaction and requires empirical testing. drughunter.com However, the thoughtful application of these principles allows medicinal chemists to rationally design new analogues with tailored properties.
Exploration of Molecular Interactions and Biological Target Engagement Mechanisms
Mechanistic Investigations of Receptor and Enzyme ModulationNo experimental data exists in the public domain describing the mechanistic effects of (S)-1-(2-Propoxyphenyl)pentan-1-amine on the requested biological targets.
Engagement with Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation process generally leads to chromatin condensation and transcriptional repression. HDACs are zinc-dependent metalloenzymes that are considered significant therapeutic targets for various diseases, including cancer.
The engagement of small molecules with HDACs often involves specific structural motifs that interact with the enzyme's active site. A common mechanism involves a "zinc-binding group" that chelates the zinc ion in the catalytic tunnel of the HDAC protein. For a compound like this compound, the primary amine (-NH2) group could potentially serve as a zinc-binding moiety, although it is a weaker zinc binder compared to more traditional groups like hydroxamic acids or 2-aminoanilides.
The interaction would likely follow a two-step mechanism:
Initial orientation of the inhibitor within the catalytic tunnel, guided by the shape and lipophilicity of the molecule. The propoxyphenyl and pentyl groups of this compound would likely occupy hydrophobic pockets within the enzyme's active site.
Coordination of the amine group with the catalytic zinc (II) ion.
The specificity for different HDAC isoforms (e.g., Class I, II, or IV) is often determined by the inhibitor's ability to interact with residues in different regions of the catalytic tunnel. For instance, the lower cavity in HDAC1 and HDAC2 is often exploited by inhibitors with specific heterocyclic substitutions to achieve selectivity over HDAC3. The structure of this compound lacks these common selectivity-determining features, suggesting it might act as a non-selective inhibitor if it binds.
Modulation of Other Relevant Biological Pathways (e.g., PI3K/NF-κB signaling)
The Phosphatidylinositol-3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways are critical regulators of cellular processes including inflammation, apoptosis, and cell survival. The NF-κB pathway, in particular, is a key mediator of inflammatory responses.
Modulation of the PI3K/NF-κB pathway by small molecules can occur through various mechanisms. A compound could potentially inhibit key kinases in the pathway, such as PI3K or Akt, or it could interfere with the activation of the NF-κB complex itself. For example, some compounds inhibit the IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.
Given the structure of this compound, any potential modulation of this pathway would be speculative. Its lipophilic nature could allow it to interact with hydrophobic domains of signaling proteins. However, without specific functional groups known to interact with kinases or other components of the pathway, predicting a direct modulatory role is difficult. Many compounds that modulate this pathway do so by affecting upstream receptors or by having antioxidant properties that reduce the inflammatory stimuli that activate NF-κB.
Computational Approaches to Bioactivity Prediction
Prediction of Interaction with Specific Biological Macromolecules
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
To predict the interaction of this compound with a specific biological macromolecule (e.g., an HDAC isoform), a molecular docking simulation would be performed. The process involves:
Preparation of the Protein and Ligand: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized for its lowest energy conformation.
Defining the Binding Site: Identifying the active site or binding pocket on the target protein.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site in various orientations and conformations. The software calculates a "binding energy" or "docking score" for each pose, which estimates the binding affinity. Lower binding energies typically indicate a more favorable interaction.
Analysis of Interactions: The best-scoring poses are analyzed to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
The following table illustrates hypothetical docking scores for this compound with various HDAC isoforms. Note: This data is purely illustrative and not based on actual experimental results.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| HDAC1 | 1C10 | -6.8 | HIS142, HIS143, ASP179 (via amine), PHE152, LEU273 (hydrophobic) |
| HDAC2 | 3MAX | -7.1 | HIS145, HIS146, ASP182 (via amine), TYR308 (hydrophobic) |
| HDAC3 | 4A69 | -6.5 | HIS134, HIS135, ASP171 (via amine), PHE200 (hydrophobic) |
| HDAC6 | 5EDU | -5.9 | HIS610, HIS611, ASP700 (via amine), PHE620, TRP761 (hydrophobic) |
These hypothetical results suggest that the compound might show a slight preference for HDAC2. The analysis would reveal that the primary amine is crucial for anchoring the molecule to the catalytic histidines and aspartate near the zinc ion, while the propoxyphenyl and pentyl moieties would form hydrophobic contacts with nonpolar residues in the binding channel. Such computational studies provide valuable initial insights that must be validated through experimental in vitro and in vivo assays.
Advanced Research on Derivatives and Analogues of S 1 2 Propoxyphenyl Pentan 1 Amine
Synthesis and Characterization of Structurally Related Arylalkylamines
The synthesis of derivatives of (S)-1-(2-Propoxyphenyl)pentan-1-amine involves established and innovative chemical strategies to produce molecules with specific stereochemistry, varied chain lengths, and diverse functional groups.
The stereochemistry of arylalkylamines is a critical determinant of their biological activity. The synthesis and evaluation of both single enantiomers and racemic mixtures are standard practices in drug discovery. A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. libretexts.org
In the context of related arylalkylamines, research has shown that while some biological activities are highly dependent on a specific stereoisomer, others are not. For instance, in a study on 1-heteroaryl-2-alkoxyphenyl analogs, the two enantiomers (1a and 1b) and the racemic mixture (1) of a compound were synthesized and found to exhibit similar biological profiles, suggesting a limited influence of stereochemistry for that specific activity. nih.gov However, in other cases, such as with certain imidazodiazepines, compounds with an (S)-methyl configuration were found to be superior ligands for the kappa opioid receptor (KOR) compared to their (R)-enantiomers. mdpi.com The affinity difference between (R) and (S) ligands for the KOR ranged from 1.3 to 4.9-fold. mdpi.com
The separation of a racemic mixture into its constituent enantiomers is known as resolution. A common laboratory method involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid. This reaction produces a mixture of diastereomeric salts (e.g., (R,R) and (S,R) salts), which have different physical properties and can be separated by methods like crystallization. libretexts.org Once separated, the pure enantiomeric amine can be recovered by treatment with a strong base. libretexts.org
Table 1: Comparison of Enantiomeric and Racemic Forms in Arylalkylamine Derivatives
| Feature | Enantiomer (e.g., S-form) | Racemic Mixture | Rationale for Study |
|---|---|---|---|
| Composition | A single, pure stereoisomer. libretexts.org | A 50:50 mixture of two enantiomers. libretexts.org | To determine if biological activity is stereospecific. |
| Optical Activity | Optically active (rotates plane-polarized light). libretexts.org | Optically inactive. libretexts.org | N/A |
Modifying the length of the alkyl amine chain is a common strategy to explore the structure-activity relationship (SAR). Increasing or decreasing the number of carbon atoms in the pentan-1-amine side chain of the parent compound can affect its lipophilicity, conformation, and ability to fit into a binding pocket.
Research on other amphiphilic molecules has demonstrated the importance of alkyl chain length. For example, in a series of styrylquinoxaline alkoxy derivatives, the length of the alkyl chain was shown to be crucial for forming stable molecular films and for the emergence of supramolecular chirality. rsc.org Specifically, derivatives with shorter chains (n=12) could not form stable films, while those with chains of 16 carbons or more exhibited ordered packing and specific photochemical reactivity. rsc.org This indicates that hydrophobic interactions between long alkyl chains play a significant role in regulating the molecular arrangement. rsc.org
In studies of arylalkylamine derivatives as myeloperoxidase inhibitors, propylamine (B44156) derivatives with a phenyl cycle were noted for their activity. sciforum.net This suggests that for certain targets, a shorter alkyl chain, such as a propyl group, may be optimal. The systematic synthesis of homologues (e.g., propan-1-amine, butan-1-amine, and hexan-1-amine derivatives) of this compound would allow for a thorough investigation of how chain length impacts the desired biological effect.
Table 2: Influence of Alkyl Chain Length on Molecular Properties
| Alkyl Chain | Potential Impact on Properties | Example from Related Research |
|---|---|---|
| Shorter (e.g., Propyl) | May lead to increased aqueous solubility. Could provide a better fit for a constrained binding pocket. | Propylamine derivatives showed notable activity as myeloperoxidase inhibitors. sciforum.net |
| Original (Pentyl) | Represents a balance of lipophilicity and flexibility. | N/A (Parent Compound) |
| Longer (e.g., Heptyl, Octyl) | Increases lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding or reduced solubility. | In styrylquinoxalines, longer alkyl chains (n≥16) promoted ordered molecular packing and specific reactivity. rsc.org |
The 2-propoxy group on the phenyl ring is another key site for modification. Replacing the propoxy group with other alkoxy moieties, including cyclic ones like cyclopentyloxy, can influence the compound's electronic properties, steric profile, and metabolic stability.
The synthesis of such analogues can be achieved through various methods, including the Mitsunobu reaction or by starting from the corresponding substituted phenol (B47542). nih.gov For example, in the synthesis of 1-heteroaryl-2-alkoxyphenyl analogs, various alkoxy substituents were introduced to study their effect on antiviral activity. nih.govuniversiteitleiden.nl These studies demonstrated that the alkoxy group can tolerate some variation, allowing for fine-tuning of the molecule's properties. universiteitleiden.nl
Replacing the linear propoxy group with a more rigid cyclopentyloxy group would introduce a different conformational constraint on the molecule. This change could potentially enhance binding affinity by locking the molecule into a more favorable conformation for receptor interaction or by providing a better steric fit.
Comparative Studies of Analogues for Structure-Activity Relationship Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For arylalkylamine derivatives, these studies involve synthesizing a series of related compounds and comparing their activities in relevant biological assays.
Key findings from SAR studies on related compound classes include:
Role of Stereochemistry : As noted earlier, for some targets, a specific enantiomer is crucial for high-affinity binding, while for others, both enantiomers are equally active. nih.govmdpi.com
Impact of Alkyl Chain : In the study of fentanyl analogs, variations in the N-acyl chain length were evaluated to determine their effect on in vivo activity. nih.gov Similarly, for certain arylalkylamines, groups larger than a methyl group at specific positions can severely reduce potency, highlighting the importance of steric factors. nih.gov
Influence of Aromatic Substituents : In a series of imidazodiazepines, substituting a 2'-fluorophenyl ring with a 2'-pyridine substituent generally resulted in lower affinity for the KOR. mdpi.com This demonstrates that the electronic and steric properties of substituents on the aromatic ring are critical for molecular recognition.
Systematic SAR : A systematic SAR study on 1-heteroaryl-2-alkoxyphenyl analogs showed that a 3- or 4-pyridyl moiety on a different part of the molecule was optimal for antiviral activity. universiteitleiden.nl
These examples underscore the importance of systematic modification and comparative analysis to build a comprehensive SAR model for a given chemical scaffold.
Table 3: Summary of SAR Insights from Related Arylalkylamine and Analogous Scaffolds
| Structural Modification | General Observation | Relevance to this compound |
|---|---|---|
| Stereocenter | Activity can be highly dependent on the specific (R) or (S) configuration. mdpi.com | The (S)-configuration is likely crucial and should be maintained or compared against the (R)-enantiomer and racemate. |
| Alkyl Amine Chain Length | Potency can be sensitive to chain length, with both shorter and longer chains potentially altering activity. rsc.orgsciforum.net | The pentyl chain should be varied (e.g., propyl, butyl, hexyl) to determine the optimal length for the target. |
| Alkoxy Group | The nature of the alkoxy group (size, shape, electronics) influences binding and activity. nih.govuniversiteitleiden.nl | Replacing the propoxy group with other linear (e.g., ethoxy, butoxy) or cyclic (e.g., cyclopentyloxy) groups can fine-tune potency and selectivity. |
| Aromatic Ring Substitution | Additional substituents on the phenyl ring can modulate activity. mdpi.com | Probing other positions on the phenyl ring with small electronic or lipophilic groups could reveal further SAR. |
Development of Novel Bioisosteres and Heterocyclic Derivatives
Bioisosteric replacement is a powerful strategy in drug design used to optimize physicochemical and pharmacological properties. drughunter.com A bioisostere is a functional group or molecule that has similar chemical or physical properties to another and can be used to replace it in a drug molecule. drughunter.com
For this compound, several bioisosteric replacements could be explored:
Amine Bioisosteres : The primary amine could be replaced with other groups to alter its basicity and hydrogen bonding capacity. For example, the trifluoroethylamine group is a known bioisostere for amides and can reduce the basicity of the amine. drughunter.com
Alkoxy Bioisosteres : The propoxy group could be replaced by bioisosteres that mimic its size and electronic character but offer different metabolic profiles.
Phenyl Ring Bioisosteres : The phenyl ring itself could be replaced with a heterocycle (e.g., pyridine, thiophene). Such a change can significantly alter the molecule's properties, including solubility, polarity, and potential for new vector interactions with the target protein.
Future Research Directions for S 1 2 Propoxyphenyl Pentan 1 Amine
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of chiral amines is a significant goal in modern chemistry. openaccessgovernment.org Traditional chemical syntheses can be lengthy, produce substantial waste, and require unsustainable catalysts. openaccessgovernment.org For a specific enantiomer like (S)-1-(2-Propoxyphenyl)pentan-1-amine, future research should prioritize the development of sustainable and highly selective synthetic routes.
Biocatalysis, in particular, presents a promising green alternative to conventional chemical methods for producing chiral amines. mdpi.comnih.gov Enzymes such as transaminases, imine reductases (IREDs), monoamine oxidases, and amine dehydrogenases (AmDHs) offer high stereoselectivity under mild reaction conditions. mdpi.comnih.gov Future research could focus on identifying or engineering an enzyme capable of asymmetrically reducing a suitable prochiral ketone precursor to yield this compound with high enantiomeric excess. For instance, a tailored transaminase could be developed through directed evolution to exhibit high activity and selectivity for the specific substrate. nih.gov This biocatalytic approach has been successfully applied to the large-scale manufacture of other chiral amines, such as sitagliptin, demonstrating its industrial viability. nih.govresearchgate.net
The table below outlines potential sustainable synthetic strategies for future investigation.
| Synthetic Strategy | Key Advantages | Relevant Enzyme Classes |
| Asymmetric Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.comnih.gov | Transaminases (ATAs), Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs). mdpi.comnih.govnih.gov |
| Chemoenzymatic Cascades | Increased efficiency, reduced number of synthetic steps, one-pot reactions. acs.orgacs.org | Combines chemical catalysts (e.g., organocatalysts, metal catalysts) with enzymes. acs.orgacs.org |
| Asymmetric Hydrogenation | High atom economy, minimal waste, high efficiency. acs.org | Transition metal catalysts with chiral ligands (e.g., Rhodium, Iridium complexes). acs.org |
Integration of Advanced Computational Chemistry with Experimental Validation
The integration of computational modeling with experimental validation is a powerful paradigm in modern chemical research. stmjournals.comnih.govmdpi.com For this compound, this approach can provide deep insights into its structural, electronic, and interactive properties, guiding further experimental work. figshare.comresearchgate.net
Advanced computational techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be employed to predict the compound's behavior at an atomic level. stmjournals.com Molecular docking studies can be used to predict the binding affinity and orientation of this compound with potential biological targets. nih.govcitedrive.comresearchgate.net These predictions can then be used to prioritize compounds for synthesis and experimental testing, saving time and resources. researchgate.net For example, docking simulations could identify potential protein binding sites, which can then be confirmed through experimental binding assays like microscale thermophoresis. nih.govmdpi.com
It is crucial that these computational predictions are rigorously validated through experimental data. nih.govmdpi.comfigshare.com For instance, predicted binding affinities from docking studies should be correlated with experimentally determined values. mdpi.com This iterative cycle of prediction and validation leads to more accurate and reliable computational models. figshare.com
The following table summarizes the proposed integrated computational and experimental workflow.
| Computational Method | Predicted Property | Experimental Validation Technique |
| Molecular Docking | Binding affinity and mode of interaction with target proteins. nih.govcitedrive.com | Binding assays (e.g., microscale thermophoresis, surface plasmon resonance). nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Conformational flexibility and dynamic behavior of the molecule. stmjournals.com | NMR spectroscopy, X-ray crystallography. |
| Quantum Mechanics (QM) | Electronic properties, reaction mechanisms, and spectroscopic signatures. | UV-Vis spectroscopy, Infrared spectroscopy, Circular Dichroism. |
Discovery of Unexplored Molecular Interaction Modalities
The specific chemical structure of this compound, featuring a chiral center, a primary amine, and a propoxy-substituted aromatic ring, suggests a rich landscape of potential molecular interactions that remains to be explored. The amine group can act as a hydrogen bond donor and acceptor, and its basic nature allows for ionic interactions. nih.gov
Investigating the bioisosteric relationships between the propoxy group and other functional groups could also provide valuable insights. nih.gov By systematically modifying this part of the molecule and evaluating the impact on binding, it may be possible to identify novel interaction motifs and optimize the compound's properties for specific applications. The study of how the amine group interacts within different binding sites can also reveal important details about its binding modes. nih.gov
Development of New Analytical Techniques for Stereochemical Purity and Characterization
Ensuring the stereochemical purity of a chiral compound like this compound is critical, as different enantiomers can have vastly different biological activities. libretexts.org Therefore, the development of robust and sensitive analytical methods for its enantiomeric separation and characterization is a key area for future research.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for separating enantiomers. mdpi.com Future work should focus on screening a variety of polysaccharide-based and other types of CSPs to find the optimal conditions for the baseline separation of the enantiomers of 1-(2-Propoxyphenyl)pentan-1-amine. nih.gov Supercritical fluid chromatography (SFC) offers a greener alternative to HPLC with reduced solvent consumption and could also be explored. rsc.org
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. mdpi.commdpi.com The use of cyclodextrins as chiral selectors in CE is a well-established method that could be adapted for the analysis of this compound. mdpi.com
For definitive structural confirmation and the determination of enantiomeric purity, chiroptical spectroscopic methods such as circular dichroism (CD) and vibrational circular dichroism (VCD) are invaluable. nih.gov These techniques can provide information on the absolute configuration of the chiral center, which is often difficult to determine by other means. nih.gov Furthermore, novel NMR techniques using chiral solvating agents or 19F-labeled probes could be developed for the rapid and accurate determination of enantiomeric composition. libretexts.orgacs.org The development of untargeted chiral metabolomics strategies using techniques like liquid chromatography-high resolution tandem mass spectrometry (LC-HR-MS/MS) after chiral derivatization could also be applied to identify and quantify the enantiomers in complex biological samples. nih.govacs.org
The following table details potential analytical techniques for future development.
| Analytical Technique | Purpose | Key Considerations |
| Chiral HPLC/SFC | Enantiomeric separation and quantification. mdpi.comrsc.org | Selection of optimal chiral stationary phase and mobile phase. nih.gov |
| Chiral Capillary Electrophoresis (CE) | High-efficiency enantioseparation. mdpi.commdpi.com | Use of chiral selectors like cyclodextrins. mdpi.com |
| Circular Dichroism (CD) / Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and enantiomeric purity. nih.gov | Comparison of experimental spectra with theoretical calculations. |
| Chiral NMR Spectroscopy | Determination of enantiomeric excess. libretexts.org | Use of chiral solvating agents or derivatizing agents. libretexts.org |
| LC-HR-MS/MS | Untargeted chiral analysis in complex matrices. nih.govacs.org | Chiral derivatization to form diastereomers. nih.govacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
